3-Fluorotoluene
Overview
Description
3-Fluorotoluene, also known as meta-fluorotoluene, is an organic compound with the molecular formula CH₃C₆H₄F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is characterized by the presence of a fluorine atom attached to the benzene ring at the meta position relative to the methyl group.
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde and in the generation of tolyl cations by chemical ionization in mass spectrometry .
Biochemical Pathways
For instance, the predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
Its physical properties such as boiling point, density, and refractive index have been documented .
Result of Action
It’s known that fluorinated compounds can have various effects on cellular function, often related to their interaction with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Biochemical Analysis
Biochemical Properties
3-Fluorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been observed that this compound can be metabolized by certain fungi, such as Cunninghamella echinulata and Aspergillus niger, which initiate oxidation at the aromatic ring or the methyl group, resulting in the formation of fluorinated o-cresol or fluorobenzoate . These interactions highlight the compound’s potential in studying enzyme-catalyzed reactions and its role in the metabolism of fluorinated organic compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of particular interest. It has been noted that exposure to this compound can cause upper respiratory irritation, skin and eye irritation, and systemic toxic effects upon prolonged exposure These effects suggest that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For instance, it has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde, indicating its reactivity and potential for enzyme inhibition or activation . The compound’s ability to generate tolyl cations by chemical ionization in mass spectrometry further underscores its significance in molecular studies
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability has been evaluated under various conditions, and it has been found to generate toxic fluoride fumes when burned . Long-term exposure studies have shown that this compound can cause systemic toxic effects, indicating the importance of monitoring its stability and degradation in laboratory experiments . These findings highlight the need for careful handling and storage of the compound to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, such as systemic toxicity and organ damage . These threshold effects underscore the importance of determining safe dosage levels for experimental use. Additionally, the compound’s impact on reproductive systems in animal models has been observed, further emphasizing the need for dosage optimization in research settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of fluorinated organic compounds. The compound is metabolized by fungi through initial oxidation at the methyl group, followed by ring hydroxylation to form fluoroprotocatechuate . These metabolic pathways involve enzymes such as toluene monooxygenase, which play a crucial role in the compound’s biotransformation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s distribution has been studied in various settings, and it has been found to interact with specific transporters that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound’s localization within specific cellular compartments can influence its interactions with biomolecules and its overall function. Studies have shown that this compound can be targeted to specific organelles through post-translational modifications and targeting signals
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorotoluene can be synthesized through various methods. One common method involves the fluorination of toluene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced by the halogen exchange reaction of 3-chlorotoluene with a fluoride source such as potassium fluoride. This reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the exchange process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles. For example, it can react with methanol in the presence of a catalyst to form 3-methoxytoluene.
Oxidation Reactions: this compound can be oxidized to form 3-fluorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Methanol, catalysts such as HZSM-5.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: 3-Methoxytoluene.
Oxidation: 3-Fluorobenzaldehyde.
Reduction: Various this compound derivatives.
Scientific Research Applications
3-Fluorotoluene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
2-Fluorotoluene: The fluorine atom is attached to the ortho position relative to the methyl group.
4-Fluorotoluene: The fluorine atom is attached to the para position relative to the methyl group.
Fluorobenzene: A benzene ring with a single fluorine atom.
Trifluorotoluene: A toluene derivative with three fluorine atoms attached to the benzene ring.
Comparison: 3-Fluorotoluene is unique due to the position of the fluorine atom at the meta position, which influences its reactivity and chemical properties differently compared to its ortho and para counterparts. This positional difference can affect the compound’s behavior in substitution, oxidation, and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-fluoro-3-methylbenzene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
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InChI Key |
BTQZKHUEUDPRST-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
Record name | 3-FLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID2059855 | |
Record name | m-Fluorotoluene | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |
Record name | 3-FLUOROTOLUENE | |
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Boiling Point |
240.8 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
49 °F (USCG, 1999) | |
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Density |
0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |
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CAS No. |
352-70-5, 2599-73-7 | |
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Record name | Benzene, 1-fluoro-3-methyl- | |
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Record name | 3-fluorotoluene | |
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Record name | M-FLUOROTOLUENE | |
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Melting Point |
-125.9 °F (USCG, 1999) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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